molecular formula C22H45O3P B14194560 Diethyl octadec-9-EN-1-ylphosphonate CAS No. 889129-71-9

Diethyl octadec-9-EN-1-ylphosphonate

Cat. No.: B14194560
CAS No.: 889129-71-9
M. Wt: 388.6 g/mol
InChI Key: QSLMQWBMXQNWTR-UHFFFAOYSA-N
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Description

Diethyl octadec-9-EN-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octadec-9-en-1-yl chain. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl octadec-9-EN-1-ylphosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction is usually carried out in the presence of a base such as sodium or potassium carbonate to neutralize the generated acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl octadec-9-EN-1-ylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of phosphonate derivatives .

Scientific Research Applications

Diethyl octadec-9-EN-1-ylphosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.

    Medicine: Research is ongoing to explore its potential as an inhibitor of enzymes that utilize phosphate groups, which could lead to the development of new therapeutic agents.

    Industry: This compound is used as a corrosion inhibitor and as an additive in lubricants and flame retardants.

Mechanism of Action

The mechanism of action of diethyl octadec-9-EN-1-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes that utilize phosphate substrates. This binding can inhibit the enzyme’s activity, leading to various biological effects. The specific pathways involved depend on the target enzyme and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl octadec-9-EN-1-ylphosphonate is unique due to the presence of both a long alkyl chain and a double bond, which can influence its physical properties and reactivity. The double bond can participate in additional reactions, such as hydrogenation or epoxidation, providing further versatility in chemical synthesis .

Properties

CAS No.

889129-71-9

Molecular Formula

C22H45O3P

Molecular Weight

388.6 g/mol

IUPAC Name

1-diethoxyphosphoryloctadec-9-ene

InChI

InChI=1S/C22H45O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h13-14H,4-12,15-22H2,1-3H3

InChI Key

QSLMQWBMXQNWTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCP(=O)(OCC)OCC

Origin of Product

United States

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